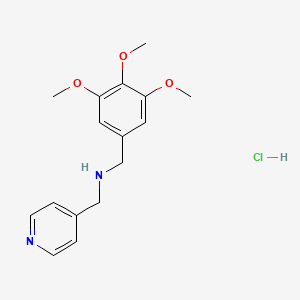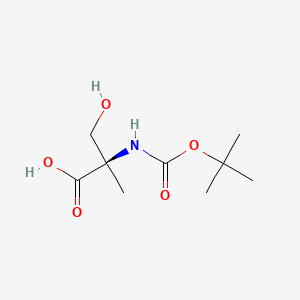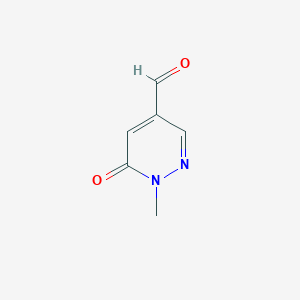![molecular formula C15H20O3 B1326540 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone CAS No. 919092-53-8](/img/structure/B1326540.png)
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone
Overview
Description
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone, also known as AH-7921, is a synthetic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a cyclohexylmethoxy group and a hydroxyphenyl group attached to an ethanone backbone .
Preparation Methods
The synthesis of 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone involves several steps, typically starting with the appropriate phenol derivative. The phenol undergoes an etherification reaction with cyclohexylmethyl chloride in the presence of a base to form the cyclohexylmethoxy group. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to introduce the ethanone group . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone can undergo various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted phenyl derivatives .
Scientific Research Applications
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of tyrosine to melanin . Additionally, it affects the expression of various proteins involved in the melanogenesis pathway, such as TRP1, TRP2, and MITF .
Comparison with Similar Compounds
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone can be compared with other similar compounds, such as:
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]-3-(4-hydroxymethylphenyl)propenone: This compound has a similar structure but includes an additional propenone group, which enhances its anti-melanogenic activity.
1-(5-(Cyclohexylmethoxy)-2-fluorophenyl)ethanone: This compound has a fluorine atom in place of the hydroxy group, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(cyclohexylmethoxy)-6-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h5,8-9,12,17H,2-4,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBYPDNUBCZWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648964 | |
| Record name | 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919092-53-8 | |
| Record name | 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


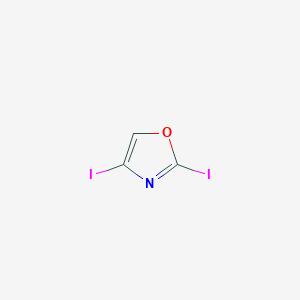
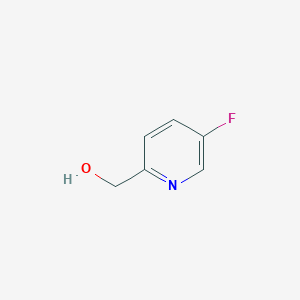
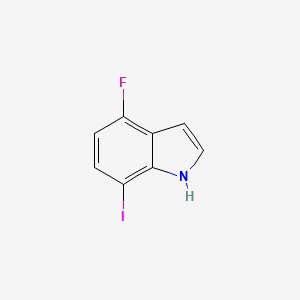
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)
![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)


